molecular formula C23H26N4O5 B11484762 N-(3-{methyl[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide

N-(3-{methyl[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide

Cat. No.: B11484762
M. Wt: 438.5 g/mol
InChI Key: VWZOHFKSLKXVDO-UHFFFAOYSA-N
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Description

N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a benzoxazole ring, a propanamide group, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . The subsequent steps involve the formation of the propanamide and ethanediamide groups through amide bond formation reactions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles such as solvent recycling and the use of less hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazole ring, in particular, provides unique electronic and steric properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C23H26N4O5

Molecular Weight

438.5 g/mol

IUPAC Name

N-[3-[methyl-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoyl]amino]propyl]-N'-(4-methylphenyl)oxamide

InChI

InChI=1S/C23H26N4O5/c1-16-8-10-17(11-9-16)25-22(30)21(29)24-13-5-14-26(2)20(28)12-15-27-18-6-3-4-7-19(18)32-23(27)31/h3-4,6-11H,5,12-15H2,1-2H3,(H,24,29)(H,25,30)

InChI Key

VWZOHFKSLKXVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN(C)C(=O)CCN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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